6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-10-20-17(27-23-10)11-5-6-24-13(7-11)21-22-14(24)9-19-16(25)12-3-4-15(26-2)18-8-12/h3-8H,9H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPOJNNEZDCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders.
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to bind with high affinity to multiple receptors. This binding can lead to various biological activities, making them useful in the development of new therapeutic derivatives.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Biological Activity
6-Methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, particularly its effects on various cellular processes and its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 296.33 g/mol
- IUPAC Name : this compound
This compound features a complex structure that integrates a methoxy group and a triazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole moieties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.98 ± 0.08 | Induction of apoptosis and cell cycle arrest in G0/G1 phase |
| MCF-7 (Breast) | 1.05 ± 0.17 | Inhibition of c-Met and VEGFR-2 signaling pathways |
| HeLa (Cervical) | 1.28 ± 0.25 | Modulation of intracellular signaling |
These findings suggest that the compound significantly inhibits cellular proliferation through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Mechanistic Studies
A detailed investigation into the mechanistic pathways revealed that the compound effectively targets key signaling proteins involved in cancer progression:
- c-Met Inhibition : The compound has been shown to inhibit c-Met kinase activity with an IC50 value of 26.00 nM, which is critical for tumor growth and metastasis.
- VEGFR-2 Inhibition : The inhibition of VEGFR-2 (IC50 = 2.6 µM) suggests its role in antiangiogenic activity, further supporting its anticancer potential.
Study on Antiproliferative Effects
A study conducted by researchers at Jiangxi Science and Technology Normal University evaluated the antiproliferative effects of various derivatives similar to the compound . The study employed MTT assays to assess cell viability across different concentrations over a period of 72 hours.
The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against cancer cell lines compared to control groups.
Additional Pharmacological Activities
Beyond anticancer effects, compounds within this structural class have demonstrated:
- Anti-inflammatory Properties : Several derivatives have shown efficacy in reducing inflammatory markers in vitro.
- Antimicrobial Activity : Some studies reported notable antibacterial and antifungal activities against various pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing key structural motifs: triazole/oxadiazole heterocycles, pyridine derivatives, and carboxamide functionalities.
Key Observations
Synthetic Yields :
- The target compound’s synthesis likely involves multi-step reactions, as seen in analogs like 5j (43% yield) and 60 (45.5% yield), where coupling of heterocyclic fragments (e.g., oxadiazole or triazole) with pyridine/pyrimidine cores is challenging .
Structural Modifications and Physicochemical Properties :
- Electron-withdrawing groups (e.g., nitro in 5j ) correlate with higher melting points (>300°C), suggesting strong intermolecular interactions, whereas polar substituents (e.g., hydroxy/methoxy in 5l ) improve solubility .
- The target compound’s 6-methoxy group may enhance membrane permeability compared to nitro or bromo analogs (e.g., 5k with a 4-bromophenyl group) .
Heterocyclic Synergy :
- Compounds combining triazole and oxadiazole rings (e.g., the target compound and 60 ) leverage the oxadiazole’s metabolic stability and the triazole’s hydrogen-bonding capacity, a strategy seen in kinase inhibitors and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
